Compound Description: 2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2) emerged as a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, exhibiting an IC50 value of 173.4 nM []. This compound showed promising drug-like properties, including acceptable pharmacokinetic characteristics. In vivo studies demonstrated its efficacy in a dextran sulfate sodium-induced acute ulcerative colitis model, where it alleviated disease severity in a dose-dependent manner. Notably, w2 outperformed both the hDHODH inhibitor vidofludimus and the Janus kinase (JAK) inhibitor tofacitinib in therapeutic efficacy. These findings highlight w2 as a promising candidate for treating inflammatory bowel disease (IBD) and support its further development as a preclinical candidate.
Compound Description: (2R)-1-[4-(4-{[5-Chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone (AZD9362) was identified as a novel, efficacious inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) []. This discovery stemmed from optimizing cellular lipophilic ligand efficiency (LLE) within a series of 2-anilino-pyrimidine IGF-1R kinase inhibitors, aiming to improve physicochemical properties. Replacing the imidazo[1,2-a]pyridine group of a previously identified inhibitor with the related pyrazolo[1,5-a]pyridine moiety, as seen in AZD9362, resulted in enhanced cellular potency against IGF-1R. This modification, alongside the substitution of the amino-pyrazole group, proved crucial for achieving exceptional kinase selectivity and favorable pharmacokinetic parameters, enabling oral administration.
Compound Description: 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189, LDN) acts as a potent antagonist of the bone morphogenetic protein (BMP) receptor activin receptor–like kinase 3 (ALK3) []. It demonstrated efficacy in blocking SMAD phosphorylation both in vitro and in vivo, thereby accelerating liver regeneration in a partial hepatectomy (PH) model. Importantly, LDN did not negatively impact liver synthetic or metabolic function. Mechanistically, LDN treatment led to increased serum interleukin-6 levels and enhanced signal transducer and activator of transcription 3 phosphorylation in the liver. Moreover, it modulated key factors involved in liver regeneration, including suppressor of cytokine signaling 3 and p53. These findings strongly suggest that inhibiting ALK3 using compounds like LDN could be a viable therapeutic strategy for treating human liver diseases.
Compound Description: 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2), also known as VU0364849, is a known antagonist of the BMP receptor activin receptor–like kinase 3 (ALK3) []. Similar to LDN-193189, it effectively inhibits SMAD phosphorylation in both in vitro and in vivo settings. Notably, DMH2 has demonstrated the ability to enhance liver regeneration after a partial hepatectomy (PH), highlighting its potential as a therapeutic agent for liver disease.
Compound Description: 7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350), also known as VU5350, is a novel ALK3 (activin receptor-like kinase 3) antagonist []. Similar to LDN-193189 and DMH2, VU5350 effectively blocks SMAD phosphorylation both in vitro and in vivo, and it has been shown to enhance liver regeneration following a partial hepatectomy (PH). This suggests that VU5350 holds potential as a therapeutic agent for promoting liver repair and treating liver diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.